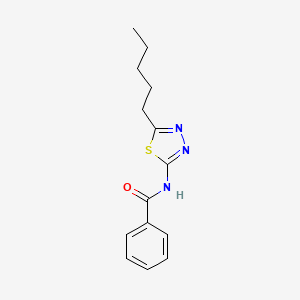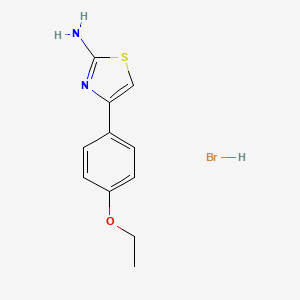![molecular formula C15H26O2 B15153927 1,1,7-Trimethyldecahydro-3a,7-methanocyclopenta[8]annulene-3,6-diol](/img/structure/B15153927.png)
1,1,7-Trimethyldecahydro-3a,7-methanocyclopenta[8]annulene-3,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clovanediol, also known as (1S,2S,5S,8R,9R)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodecan-2,9-diol, is an organic compound with the molecular formula C15H26O2 . It is a white crystalline solid that is soluble in water and various organic solvents . Clovanediol is a natural product found in the Psidium genus of the Myrtaceae family .
準備方法
Synthetic Routes and Reaction Conditions
Clovanediol can be synthesized through several chemical methods. One common approach involves starting from clove acid, which undergoes hydroxymethylation and cyclization reactions to produce clovanediol . The reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, clovanediol is produced using large-scale chemical reactors that allow for the precise control of reaction conditions. The process often involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
Clovanediol undergoes various chemical reactions, including:
Oxidation: Clovanediol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert clovanediol into its corresponding alcohols.
Substitution: Clovanediol can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of clovanediol can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Clovanediol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of clovanediol involves its interaction with specific molecular targets and pathways within biological systems. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that clovanediol may influence oxidative stress and inflammatory pathways .
類似化合物との比較
Clovanediol can be compared with other similar compounds, such as:
Eugenol: A major component of clove oil with similar antimicrobial and antioxidant properties.
β-Caryophyllene: Another compound found in clove oil with anti-inflammatory and analgesic effects.
α-Humulene: A terpene with potential therapeutic applications in reducing inflammation and pain
Clovanediol is unique in its specific molecular structure and the range of biological activities it exhibits
特性
IUPAC Name |
4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-12(17)15-7-5-11(16)14(3,9-15)6-4-10(13)15/h10-12,16-17H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXJQHJHGMZLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C23C1CCC(C2)(C(CC3)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-oxo-N-(2-phenylethyl)-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153844.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B15153857.png)

![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153880.png)
![2-(2,4-dimethylphenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B15153886.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide](/img/structure/B15153889.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B15153894.png)
![2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B15153896.png)

![4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B15153920.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)benzamide](/img/structure/B15153928.png)
![N-(2-iodophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15153937.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B15153938.png)
![2,4-diamino-5-(4-chloro-2-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15153949.png)
